Zonampanel

Catalog No.
S004113
CAS No.
210245-80-0
M.F
C13H9N5O6
M. Wt
331.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zonampanel

CAS Number

210245-80-0

Product Name

Zonampanel

IUPAC Name

2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid

Molecular Formula

C13H9N5O6

Molecular Weight

331.24 g/mol

InChI

InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20)

InChI Key

SPXYHZRWPRQLNS-UHFFFAOYSA-N

SMILES

Array

Synonyms

(2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl)acetic acid monohydrate, YM 872, YM-872, YM872, zonampanel monohydrate

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]

The exact mass of the compound Zonampanel is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zonampanel, also known as YM872, is a highly potent and selectively engineered competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. Structurally characterized by an acetic acid side chain at position 1 of an imidazole-substituted quinoxalinedione framework, this compound was specifically developed to overcome the severe physicochemical limitations of early-generation glutamate receptor blockers. For procurement and laboratory selection, Zonampanel’s defining value lies in its exceptional aqueous solubility at neutral pH, which allows for high-concentration formulation without the risk of precipitation. This makes it a highly reliable benchmark material for in vivo neuroprotection studies, stroke modeling, and complex electrophysiological assays where stable, high-dose aqueous delivery is a strict requirement [1].

Substituting Zonampanel with classic first-generation AMPA antagonists, such as NBQX or YM90K, introduces critical points of failure in both formulation and in vivo application. First-generation quinoxalinediones suffer from extremely poor aqueous solubility (typically around 0.1 mg/mL), which severely restricts their maximum deliverable dose in aqueous media. When generic substitutes like NBQX are administered intravenously or used in high-concentration perfusion systems, they rapidly precipitate. In animal models, this crystallization occurs within the renal tubules, causing severe nephrotoxicity that confounds systemic safety data and limits the therapeutic time window. Zonampanel’s structural modifications bypass this solubility barrier, ensuring that researchers do not lose expensive animal cohorts to precipitation-induced renal failure or experience blocked microfluidic perfusion lines during in vitro assays[1].

Aqueous Solubility and Formulation Stability

Zonampanel demonstrates an exceptional increase in aqueous solubility compared to legacy in-class comparators. In Britton-Robinson buffer at neutral pH, Zonampanel achieves a solubility of 83 mg/mL. In direct contrast, the predecessor compound YM90K reaches only 0.096 mg/mL, and the widely used NBQX is similarly limited to approximately 0.1 mg/mL. This represents a 500- to 1000-fold improvement in aqueous solubility [1].

Evidence DimensionAqueous solubility at neutral pH
Target Compound Data83 mg/mL
Comparator Or BaselineYM90K and NBQX (~0.1 mg/mL)
Quantified Difference500- to 1000-fold higher solubility
ConditionsBritton-Robinson buffer, neutral pH

Enables the preparation of stable, high-concentration stock solutions and intravenous formulations without the risk of nephrotoxic precipitation or equipment blockage.

Receptor Binding Affinity and Off-Target Selectivity

Zonampanel provides highly selective competitive antagonism at the AMPA receptor, preventing off-target confounding in complex neural assays. It inhibits [3H]AMPA binding with a potent Ki value of 0.096 µM. Crucially, it exhibits virtually no affinity for other ionotropic glutamate receptors, demonstrating an IC50 of 4.6 µM for the high-affinity kainate binding site, and an IC50 > 100 µM for both the NMDA receptor glutamate and glycine binding sites [1].

Evidence DimensionReceptor binding affinity (Ki / IC50)
Target Compound DataKi = 0.096 µM (AMPA); IC50 > 100 µM (NMDA)
Comparator Or BaselineNon-selective glutamate receptor antagonists
Quantified Difference>1000-fold selectivity for AMPA over NMDA binding sites
ConditionsRadioligand binding assays ([3H]AMPA, [3H]glutamate,[3H]glycine)

Guarantees that downstream readouts in electrophysiology or neuroprotection are strictly driven by AMPA blockade, eliminating NMDA-mediated noise.

In Vivo Efficacy in Stroke and Ischemia Models

In procurement scenarios requiring a validated positive control for neuroprotection, Zonampanel delivers robust, dose-dependent tissue preservation. In a rat model of permanent middle cerebral artery (MCA) occlusion, a 24-hour intravenous infusion of Zonampanel at 20 mg/kg/h reduced the cortical infarct volume by 62% compared to vehicle controls. Unlike NBQX, which causes renal toxicity at effective doses, Zonampanel achieved this significant reduction in the hemodynamic penumbra without inducing behavioral abnormalities or nephrotoxicity[1].

Evidence DimensionCortical infarct volume reduction
Target Compound Data62% reduction
Comparator Or BaselineVehicle control
Quantified Difference62% decrease in ischemic damage volume
ConditionsRat permanent MCA occlusion model, 24-h IV infusion (20 mg/kg/h)

Provides a reliable, non-toxic positive control for in vivo stroke modeling, ensuring that efficacy data is not compromised by systemic toxicity.

High-Concentration Intravenous Infusions for In Vivo Stroke Modeling

Because Zonampanel boasts an 83 mg/mL aqueous solubility, it is a highly effective choice for prolonged continuous IV infusions in ischemia and stroke models (e.g., MCA occlusion). It circumvents the renal tubule precipitation and subsequent nephrotoxicity that strictly limit the use of NBQX in live animal cohorts [1].

Microfluidic and Slice Culture Electrophysiology

In complex in vitro setups requiring continuous perfusion of AMPA antagonists, Zonampanel’s high solubility prevents the crystallization that can block delicate microfluidic channels or alter the osmolarity of the perfusion media, ensuring stable baseline recordings[2].

Selective AMPA Pathway Isolation Assays

Due to its >1000-fold selectivity for AMPA receptors over NMDA receptors (IC50 > 100 µM), Zonampanel is highly recommended as a pharmacological tool to isolate AMPA-mediated excitatory postsynaptic currents (EPSCs) in mixed-receptor neural populations without off-target suppression [2].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

331.05528302 Da

Monoisotopic Mass

331.05528302 Da

Heavy Atom Count

24

Appearance

Solid powder

UNII

9X33544ILS

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), non-NMDA
GRIA [HSA:2890 2891 2892 2893] [KO:K05197 K05198 K05199 K05200]

Other CAS

210245-80-0

Wikipedia

Zonampanel

Dates

Last modified: 07-15-2023

Explore Compound Types